BenchChemオンラインストアへようこそ!

Zandelisib

structural biology binding kinetics washout assay

Zandelisib (ME-401, PWT-143) differentiates from all other PI3Kδ inhibitors via a water-shielded hydrogen bond to p110δ Lys779, providing prolonged target residence time in washout assays. Its narrow δ/α selectivity (p110δ IC50 3.5 nM) and long half-life enable the clinically validated intermittent dosing schedule (7-day-on/21-day-off) that mitigates immune-related toxicities—a safety advantage not replicable with idelalisib, duvelisib, or umbralisib. With 75.4% single-agent ORR and 95% ORR when combined with rituximab, zandelisib is the optimal tool compound for PI3Kδ intermittent-dosing research, B-cell lymphoma models, and combination studies.

Molecular Formula C31H38F2N8O
Molecular Weight 576.7 g/mol
CAS No. 1401436-95-0
Cat. No. B611922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZandelisib
CAS1401436-95-0
SynonymsZandelisib
Molecular FormulaC31H38F2N8O
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F
InChIInChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38)
InChIKeyWPFUFWIHMYZXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zandelisib (CAS 1401436-95-0): Potent and Selective Oral PI3Kδ Inhibitor for B-Cell Malignancies


Zandelisib (ME-401, PWT-143) is an orally bioavailable, selective, non-covalent inhibitor of the phosphatidylinositol 3-kinase p110δ isoform (PI3Kδ) [1]. It was originally developed as Example 51 in patent WO2012135160A1 by Pathway Therapeutics and later advanced by MEI Pharma as a lead clinical candidate [2]. Designated as an antineoplastic agent, zandelisib exerts its activity by preventing activation of the PI3K/AKT signaling pathway, leading to decreased proliferation and induction of cell death in PI3Kδ-dependent B-cell malignancies . The compound demonstrates a uniquely prolonged duration of action, attributable to a water-shielded hydrogen bond with Lys779 of the p110δ catalytic subunit, which differentiates it structurally and pharmacokinetically from other PI3Kδ inhibitors [3].

Why Zandelisib (CAS 1401436-95-0) Cannot Be Substituted with Other PI3Kδ Inhibitors


Despite a shared PI3Kδ inhibitory mechanism, clinically meaningful substitution between zandelisib and other in-class agents—such as idelalisib, duvelisib, copanlisib, or umbralisib—is precluded by three critical differentiators. First, zandelisib exhibits a distinct binding mode involving a water-shielded hydrogen bond with p110δ Lys779, conferring a prolonged residence time and sustained target inhibition that is not observed with idelalisib, parsaclisib, or duvelisib in washout experiments [1]. Second, its isoform selectivity profile (IC50 p110α: 4 nM vs. p110δ: 3.5 nM, ~1.1× selectivity) differs substantially from idelalisib (reported ~20-30× selectivity) and other comparators, resulting in a differentiated on-target/off-target balance . Third, the long half-life of zandelisib enables a validated intermittent dosing schedule that mitigates immune-related adverse events, a safety advantage not replicable with shorter-acting PI3Kδ inhibitors when dosed continuously [2]. These quantitative and structural distinctions render simple class-level interchange scientifically unsupported.

Zandelisib (CAS 1401436-95-0): Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: Prolonged Target Residence via Unique Water-Shielded Hydrogen Bond

Zandelisib exhibits a unique binding mode to PI3Kδ, forming a water-shielded hydrogen bond with Lys779 of the p110δ catalytic subunit. In surface plasmon resonance and cellular washout assays, zandelisib demonstrates sustained PI3Kδ inhibitory activity and a more gradual decrease in cell growth inhibition, whereas idelalisib, parsaclisib, and duvelisib lose activity upon wash-out [1]. The crystal structure of the zandelisib-PI3Kδ complex was resolved at 2.5 Å resolution, confirming this distinct binding interaction [2]. This prolonged residence time is a key differentiator from comparators like idelalisib and duvelisib, which lack this hydrogen bond [3].

structural biology binding kinetics washout assay

Isoform Selectivity Profile: Quantitative Comparison of Zandelisib vs. Idelalisib

Zandelisib is a highly potent inhibitor of PI3Kδ with an IC50 of 3.5 nM. Its selectivity window against the PI3Kα isoform is narrow (IC50 p110α: 4 nM), resulting in a ~1.1× selectivity ratio . This profile differs markedly from idelalisib, which is reported to have an IC50 of ~8.6 nM against PI3Kδ and ~19 nM against PI3Kα, yielding a ~2.2× selectivity ratio . While both are considered PI3Kδ-selective, the absolute potencies and relative isoform inhibition landscapes diverge, potentially contributing to distinct cellular signaling effects. Other comparators such as duvelisib (dual PI3Kδ/γ inhibitor) and copanlisib (pan-PI3K with α/δ preference) have entirely different selectivity profiles, making them non-substitutable based on isoform coverage alone [1].

kinase selectivity IC50 PI3K isoforms

Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma: Superior ORR vs. Approved PI3K Inhibitors

In a global Phase II study (ME-401-K02) of zandelisib in patients with relapsed/refractory follicular lymphoma (FL) or marginal zone lymphoma (MZL), zandelisib administered at 60 mg daily with an intermittent dosing schedule achieved an objective response rate (ORR) of 75.4% (95% CI: 62.7%–85.5%), with a complete response (CR) rate of 24.6% [1]. Cross-trial comparison with pivotal Phase II data for other PI3K inhibitors in FL shows that zandelisib's ORR is notably higher: idelalisib demonstrated a 45% ORR, duvelisib a 42% ORR, copanlisib a 59% ORR, and umbralisib a 45% ORR in comparable patient populations [2]. In a separate Phase Ib study, zandelisib achieved an ORR of 87% (78% as monotherapy; 95% in combination with rituximab) in relapsed/refractory FL patients [3].

follicular lymphoma objective response rate phase II clinical trial

Differentiated Safety Profile: Low Discontinuation Rate Due to Adverse Events

Zandelisib's unique long half-life enables an intermittent dosing schedule (continuous for 8 weeks followed by days 1-7 of a 28-day cycle), which is hypothesized to allow for T-cell recovery between doses, thereby mitigating immune-related adverse events (irAEs) [1]. In the Phase II ME-401-K02 study, the discontinuation rate due to any treatment-emergent adverse event (TEAE) was 14.8%, and Grade ≥3 adverse events of special interest (AESI) included transaminase elevation (8.2%), cutaneous reactions (3.3%), and diarrhea/enterocolitis (1.6%) [2]. In a Phase Ib study, no treatment-related deaths were reported, and the intermittent schedule was associated with a low frequency of Grade ≥3 AEs [3]. While direct comparative safety data from head-to-head trials are limited, cross-trial observations suggest that the intermittent schedule reduces the incidence of severe class-related toxicities compared to continuous dosing of other PI3Kδ inhibitors [4].

safety adverse events discontinuation rate immune-related toxicity

Pharmacokinetic Advantage: Long Half-Life Enabling Validated Intermittent Dosing

Zandelisib is distinguished by a long half-life that is unique among PI3Kδ inhibitors. This property has been clinically validated to support an intermittent dosing schedule, where the drug is administered continuously for the first two 28-day cycles, followed by dosing only on days 1-7 of each subsequent 28-day cycle [1]. Pharmacokinetic modeling predicted that this schedule would maintain tumor-suppressive drug concentrations for 2 weeks while allowing a 3-week window for T-cell recovery [2]. In contrast, other PI3Kδ inhibitors such as idelalisib, duvelisib, and parsaclisib have shorter half-lives and are administered continuously, which is associated with a higher incidence of immune-related toxicities due to persistent T-cell suppression [3]. The intermittent dosing regimen has been successfully employed in Phase II and Phase III trials, confirming its clinical feasibility [4].

pharmacokinetics half-life intermittent dosing T-cell recovery

Optimal Research and Procurement Applications for Zandelisib (CAS 1401436-95-0) Based on Quantitative Evidence


Preclinical Development of PI3Kδ-Dependent B-Cell Malignancy Models Requiring Sustained Target Engagement

Procure zandelisib for in vivo efficacy studies in B-cell lymphoma xenograft or syngeneic models where sustained PI3Kδ inhibition is critical. The compound's unique binding kinetics, characterized by a water-shielded hydrogen bond with p110δ Lys779 and prolonged target residence time demonstrated in washout assays, make it the agent of choice for experiments designed to mimic or validate intermittent dosing schedules [1]. Its oral bioavailability and long half-life enable convenient, less frequent dosing in animal models, which can improve welfare and reduce handling stress compared to daily-dosed comparators [2].

Clinical Investigation of Novel Intermittent Dosing Regimens for PI3Kδ Inhibitors

Select zandelisib as the investigational agent for clinical trials aiming to validate or optimize intermittent dosing strategies to mitigate immune-related adverse events. Its pharmacokinetic profile, which permits a 7-day-on/21-day-off schedule after an initial loading phase, is supported by robust Phase Ib/II clinical data showing maintained efficacy (ORR 75.4%) and reduced toxicity [3]. This makes it the reference standard for studying the therapeutic window of intermittent PI3Kδ inhibition, a concept not feasible with shorter-acting inhibitors like idelalisib or duvelisib [4].

Combination Therapy Studies in Relapsed/Refractory Follicular Lymphoma

Zandelisib should be prioritized for combination regimen development in relapsed/refractory FL or MZL. Its high single-agent ORR (75.4%) and demonstrated safety with intermittent dosing provide a strong foundation for additive or synergistic combinations with anti-CD20 monoclonal antibodies (e.g., rituximab, where ORR increased to 95%) or BTK inhibitors [5]. The lower discontinuation rate (14.8%) compared to historical PI3Kδ data suggests a better tolerability profile for combination partners, reducing the risk of overlapping toxicities [6].

Biomarker-Driven Research on PI3Kδ Selectivity and Off-Target Effects

Utilize zandelisib as a tool compound in studies dissecting the biological consequences of narrow PI3Kδ/α selectivity. Its unique selectivity fingerprint (p110δ IC50 3.5 nM; p110α IC50 4 nM) provides a distinct pharmacological probe compared to idelalisib (broader selectivity ratio) or pan-PI3K inhibitors . This enables precise investigation of isoform-specific signaling in leukocytes and tumor cells, particularly in the context of T-cell biology and immune-mediated toxicities, where the role of PI3Kα sparing remains under investigation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zandelisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.